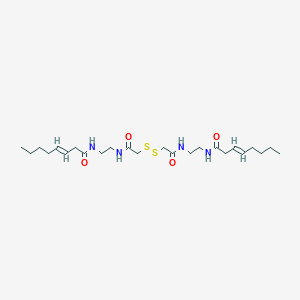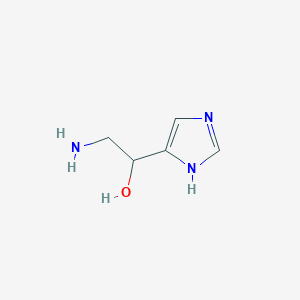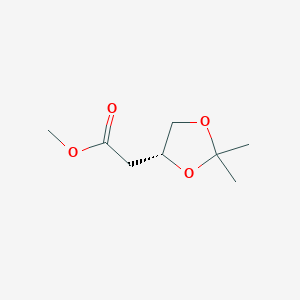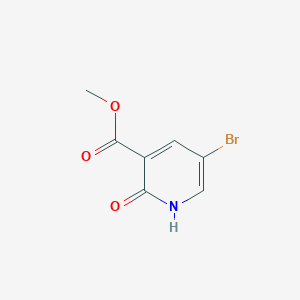![molecular formula C9H15NO2 B038685 1-Azabiciclo[2.2.1]heptano-4-carboxilato de etilo CAS No. 119102-24-8](/img/structure/B38685.png)
1-Azabiciclo[2.2.1]heptano-4-carboxilato de etilo
Descripción general
Descripción
Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate is a bicyclic compound with the molecular formula C9H15NO2 and a molecular weight of 169.22 g/mol . This compound is characterized by its unique bicyclic structure, which includes a nitrogen atom within the ring system. It is primarily used in research settings and is not intended for human use .
Aplicaciones Científicas De Investigación
Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate is widely used in scientific research, particularly in the fields of chemistry and biology. It serves as a building block for the synthesis of various complex molecules and is utilized in the development of new pharmaceuticals . Additionally, it is employed in the study of reaction mechanisms and the exploration of new synthetic pathways .
Métodos De Preparación
The synthesis of ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate can be achieved through various synthetic routes. One notable method involves the reaction of 1-benzylperhydropyrano[3,4-c]pyrrol-4-one with 1-benzyl-3-(2-bromoethyl)-4-ethoxycarbonylpyrrolidinium bromide . This method can be modified by incorporating a chiral substituted benzyl group on the nitrogen atom to produce enantiomerically pure forms of the compound . Industrial production methods typically involve bulk custom synthesis and procurement .
Análisis De Reacciones Químicas
Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include electrophilic reagents and m-chloroperoxybenzoic acid (MCPBA) . For example, the reaction with MCPBA results in the formation of an epoxide . The major products formed from these reactions are polyfunctionalized bicyclic systems .
Mecanismo De Acción
The mechanism of action of ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to participate in strain-releasing reactions, which typically cleave the central strained bond to deliver cyclobutanes or azetidines . These reactions are facilitated by the compound’s unique structural features, which enable it to undergo a range of chemical transformations .
Comparación Con Compuestos Similares
Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate can be compared to other similar compounds, such as oxygenated 2-azabicyclo[2.2.1]heptanes and 7-oxabicyclo[2.2.1]heptane . These compounds share similar bicyclic structures but differ in their functional groups and reactivity. For instance, oxygenated 2-azabicyclo[2.2.1]heptanes are synthesized via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes , while 7-oxabicyclo[2.2.1]heptane derivatives are commonly prepared through Diels-Alder reactions of furans . The unique structural features of ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate, such as the presence of a nitrogen atom within the ring system, contribute to its distinct reactivity and applications in research.
Propiedades
IUPAC Name |
ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-2-12-8(11)9-3-5-10(7-9)6-4-9/h2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPHZSWAWMNOQJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CCN(C1)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10576504 | |
| Record name | Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10576504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119102-24-8 | |
| Record name | Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10576504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Phenanthro[9,10-d]imidazole](/img/structure/B38602.png)








![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48S,49R)-37,39,41,43,45,47,49-heptapentoxy-5,10,15,20,25,30,35-heptakis(pentoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,38,40,42,44,46,48-heptol](/img/structure/B38619.png)




